molecular formula C10H13NO3 B14335477 N-(5-Hydroxy-2-methoxyphenyl)propanamide CAS No. 105620-96-0

N-(5-Hydroxy-2-methoxyphenyl)propanamide

Cat. No.: B14335477
CAS No.: 105620-96-0
M. Wt: 195.21 g/mol
InChI Key: VPQOUBUCARWGPT-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-2-methoxyphenyl)propanamide is a propanamide derivative featuring a phenyl ring substituted with a hydroxyl (-OH) group at the 5-position and a methoxy (-OCH₃) group at the 2-position. Propanamides are widely studied for their roles in pharmaceutical chemistry, particularly as intermediates or bioactive molecules due to their amide bonds and aromatic substituents, which influence solubility, stability, and receptor interactions .

Properties

CAS No.

105620-96-0

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-(5-hydroxy-2-methoxyphenyl)propanamide

InChI

InChI=1S/C10H13NO3/c1-3-10(13)11-8-6-7(12)4-5-9(8)14-2/h4-6,12H,3H2,1-2H3,(H,11,13)

InChI Key

VPQOUBUCARWGPT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxy-2-methoxyphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 5-hydroxy-2-methoxybenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia or an amine to form the desired amide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxy-2-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-methoxybenzoic acid or 5-hydroxy-2-methoxybenzaldehyde.

    Reduction: Formation of N-(5-hydroxy-2-methoxyphenyl)propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Hydroxy-2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Propanamides

Key structural analogs differ in substituent positions and functional groups on the phenyl ring:

Compound Name Substituents Key Properties/Activities References
N-(5-Amino-2-fluorophenyl)-2-methoxypropanamide 5-amino, 2-fluoro, 2-methoxy Molecular weight: 212.22 g/mol
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide 5-amino, 2-methoxy, 2-chlorophenoxy CAS: 1020055-19-9; used as pharmaceutical intermediate
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyltriazol-1-yl)propanamide 5-chloro, 2-methoxy, triazolyl Molecular formula: C₁₄H₁₇ClN₄O₂; potential antimicrobial activity
  • Impact of Substituents: Hydroxyl vs. Halogen Effects: Fluorine or chlorine substituents (e.g., in ) increase lipophilicity (higher logP) and metabolic stability but may reduce solubility in aqueous media.

Heterocyclic Propanamides

Compounds with heterocyclic moieties, such as pyrazole or triazole groups, demonstrate distinct pharmacological profiles:

  • N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (, Compound 4): Exhibited neuroprotective activity in SH-SY5Y cells, reducing 6-OHDA-induced cytotoxicity. This suggests that heterocyclic substituents can enhance bioactivity compared to simple hydroxyl/methoxy-substituted propanamides .
  • Triazole Derivatives (): The triazole group may confer antimicrobial or antifungal properties due to its electron-deficient aromatic system, which interacts with microbial enzymes .

Aromatic vs. Aliphatic Substituents

  • Naproxen-Derived Propanamide (): Incorporates a methoxynaphthalene group, increasing molecular weight (MW ≈ 374 g/mol) and lipophilicity. Such bulky aromatic systems may improve binding to cyclooxygenase (COX) enzymes but reduce blood-brain barrier permeability compared to simpler phenylpropanamides .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

  • Melting Points : Citrate-capped LCMO complexes with propanamide derivatives () showed distinct melting points compared to precursors, indicating that structural modifications alter crystalline packing and thermal stability .
  • logP and Solubility : Phenampromide (), a propanamide with piperidine and phenyl groups, has a logP of 2.8, reflecting moderate lipophilicity. Substituents like hydroxyl groups in the target compound may lower logP, increasing aqueous solubility .

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